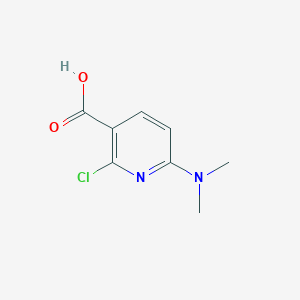

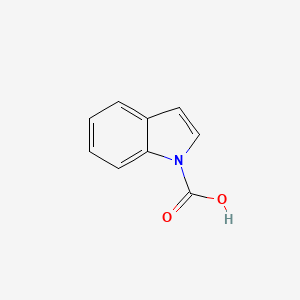

![molecular formula C19H21N5O3S B2360386 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1797284-71-9](/img/structure/B2360386.png)

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide” is a complex organic molecule. It contains a benzothiazole ring, a piperidine ring, and an isoxazole ring .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications

Antioxidant Properties

The thiazole ring in this compound contributes to its antioxidant activity. Thiazoles have been investigated for their ability to scavenge free radicals and protect cells from oxidative stress. Researchers have explored the potential of derivatives like our compound to combat oxidative damage, which is implicated in aging, neurodegenerative diseases, and cancer .

Antimicrobial and Antifungal Activity

Thiazole derivatives exhibit promising antimicrobial and antifungal properties. Our compound may inhibit the growth of bacteria and fungi, making it relevant for drug development in infectious disease treatment. Researchers have studied its effectiveness against various pathogens, including bacteria and yeasts .

Antiviral Potential

Thiazole-based compounds have also been investigated for their antiviral activity. While specific studies on our compound are limited, its structural features suggest potential antiviral effects. Researchers continue to explore thiazoles as candidates for combating viral infections .

Neuroprotective Effects

The presence of the thiazole ring hints at possible neuroprotective properties. Thiazoles may modulate neurotransmitter systems, protect neurons from damage, and enhance cognitive function. Although more research is needed, our compound could contribute to neuroprotection .

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown promise as antitumor agents. Our compound’s unique structure may interfere with cancer cell growth and induce apoptosis (programmed cell death). Researchers have investigated thiazoles for their cytotoxic effects against various cancer cell lines .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Thiazoles, including our compound, have been studied for their anti-inflammatory effects. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, cardiovascular diseases, and autoimmune disorders .

Future Directions

The future directions for research on this compound could include further investigation into its potential therapeutic applications, particularly given the anti-inflammatory activity observed in similar compounds . Further studies could also explore its physical and chemical properties in more detail.

properties

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-12-10-16(23-27-12)22-18(26)17(25)20-11-13-6-8-24(9-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,10,13H,6-9,11H2,1H3,(H,20,25)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRGTHPBRYXWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)

![1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2360306.png)

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)

![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)

![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)